1-Benzyl-3-(2-oxoindolin-5-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

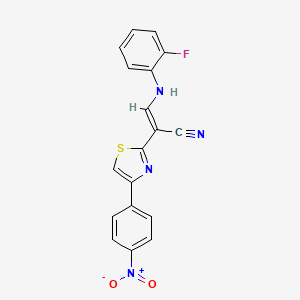

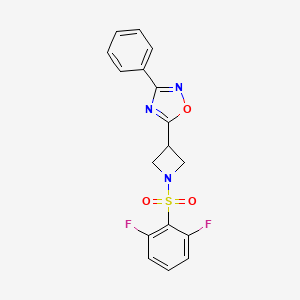

“1-Benzyl-3-(2-oxoindolin-5-yl)urea” is a chemical compound that belongs to the class of indolin-2-one derivatives . Indolin-2-one derivatives have been synthesized and studied for their bioactivity against various diseases .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, such as “1-Benzyl-3-(2-oxoindolin-5-yl)urea”, involves complex organic reactions . The compounds are designed based on the structural feature of known bioactive molecules . The synthesis process often involves a series of reactions, including C-N cross-coupling .Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(2-oxoindolin-5-yl)urea” is characterized by the presence of an indolin-2-one core and a benzyl group . The indolin-2-one core is a heterocyclic compound that contains a five-membered ring .Chemical Reactions Analysis

The chemical reactions involving “1-Benzyl-3-(2-oxoindolin-5-yl)urea” are complex and involve multiple steps . The reactions are often catalyzed by various catalysts and result in the formation of new bonds .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Research has demonstrated the potential of derivatives of 1-Benzyl-3-(2-oxoindolin-5-yl)urea in the development of new anticonvulsant medications. Siddiqui et al. (2011) synthesized and tested various derivatives for anticonvulsant activity using seizure models, identifying compounds with significant activity and minimal neurotoxicity, highlighting their promise for further investigations in epilepsy treatment Siddiqui, Alam, & Stables, 2011. Similarly, Prakash and Raja (2011) designed and synthesized novel derivatives, finding several with notable antiepileptic activity, further underscoring the therapeutic potential of these compounds Prakash & Raja, 2011.

Corrosion Inhibition

In the context of materials science, isatin derivatives, closely related to 1-Benzyl-3-(2-oxoindolin-5-yl)urea, have been studied for their corrosion inhibition properties. Ansari, Quraishi, and Singh (2015) investigated the effectiveness of these derivatives in protecting mild steel in acidic environments, demonstrating their potential as non-toxic corrosion inhibitors Ansari, Quraishi, & Singh, 2015.

Chemical Synthesis and Characterization

Yan, Lei, and Hu (2014) developed a simple and efficient method for synthesizing 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and thiourea derivatives, showcasing a new methodology that enhances the yield of these compounds without the need for chromatography, which is significant for chemical synthesis and pharmaceutical development Yan, Lei, & Hu, 2014.

Antimicrobial Activity

The antimicrobial potential of 1-Benzyl-3-(2-oxoindolin-5-yl)urea derivatives has also been explored. Singh and Pandey (2006) synthesized new pyrido quinazolones from these derivatives and evaluated their antibacterial and antifungal activities, finding some compounds exhibited promising activity, suggesting their utility in developing new antimicrobial agents Singh & Pandey, 2006.

Antioxidant Properties

Research by Yakan et al. (2021) into novel asymmetric bis-isatin derivatives containing urea/thiourea moiety reported the synthesis, characterization, and investigation of antioxidant properties of these compounds. This study highlights the diverse applications of 1-Benzyl-3-(2-oxoindolin-5-yl)urea derivatives in exploring new antioxidants Yakan et al., 2021.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 1-benzyl-3-(2-oxoindolin-5-yl)urea, have been found to bind with high affinity to multiple receptors . These compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to inhibit acetylcholine esterase (AChE), a key enzyme involved in Alzheimer’s disease .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

It is known that indole derivatives can exhibit strong cytotoxicity against various human cancer cell lines . For instance, certain indole derivatives have been found to exhibit strong cytotoxicity against SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) cell lines .

Eigenschaften

IUPAC Name |

1-benzyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15-9-12-8-13(6-7-14(12)19-15)18-16(21)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20)(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYKGHOSUXFZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-oxoindolin-5-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2711635.png)

![N-(4-chlorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2711637.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2711641.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711642.png)

![N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2711645.png)

![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)

![(1-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2711649.png)